molecular formula C14H26N2O4 B13718296 Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate

Cat. No.: B13718296
M. Wt: 286.37 g/mol
InChI Key: CVZSKPPUDUNLPY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 1-methoxy-1-oxobutan-2-YL substituent at the 4-position of the piperazine ring. These compounds are widely used as intermediates in medicinal chemistry due to the Boc group’s stability under various reaction conditions and the modularity of substituents for tuning physicochemical and biological properties .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-(1-methoxy-1-oxobutan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-6-11(12(17)19-5)15-7-9-16(10-8-15)13(18)20-14(2,3)4/h11H,6-10H2,1-5H3

InChI Key

CVZSKPPUDUNLPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-methoxy-1-oxobutan-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Diversity in Piperazine Derivatives

The tert-butyl piperazine-1-carboxylate scaffold is highly versatile, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Compound Name Substituent at 4-Position Key Features Reference
Target Compound 1-Methoxy-1-oxobutan-2-YL Contains a branched ester group; potential for hydrogen bonding via carbonyl oxygen. N/A (hypothetical)
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Methoxycarbonyl-pyridinyl Aromatic heterocycle with electron-withdrawing groups; used in cross-coupling reactions .
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate Nitro- and amino-substituted phenyl Electron-deficient aromatic ring; intermediate for bioactive benzimidazoles .
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyano-pyridinyl Polar nitrile group; used in structure-guided drug design .
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl Photoreactive group for intramolecular C–H insertion .
tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate Bromobenzyl Halogenated aryl group; potential for further functionalization via cross-coupling .

Biological Activity

Tert-butyl 4-(1-methoxy-1-oxobutan-2-YL)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, characterized by its unique molecular structure that includes a tert-butyl group, a piperazine core, and a methoxy-substituted oxobutan-2-yl side chain. This compound has garnered attention for its potential biological activities, which are explored in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₃. The presence of functional groups such as the methoxy and oxobutan moieties contributes to its pharmacological properties. The structural uniqueness may influence its interaction with biological targets, potentially leading to significant therapeutic applications.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology. The following table summarizes some key findings related to its biological activity:

Activity Description Reference
Anticancer Activity Demonstrated efficacy against human breast cancer cells with IC₅₀ values around 18 μM.
PARP Inhibition Inhibits PARP1 catalytic activity, enhancing cleavage of PARP1 and increasing apoptosis markers like CASPASE 3/7.
Cell Viability Affects cell viability across various cancer cell lines, showing moderate to significant inhibition.

The mechanism by which this compound exerts its effects appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity. This inhibition is crucial in cancer therapy as it can enhance the effectiveness of DNA-damaging agents, leading to increased apoptosis in cancer cells.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • A study investigated the effects of various piperazine derivatives on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC₅₀ value comparable to established PARP inhibitors like Olaparib.
    • The results indicated that treatment with this compound led to increased levels of phosphorylated H2AX, a marker of DNA damage response, suggesting its role in enhancing DNA damage repair pathways .
  • In Silico Studies :
    • Computational modeling studies have shown that this compound interacts favorably with PARP enzymes, indicating potential for further development as a therapeutic agent targeting DNA repair mechanisms in cancer cells .

Conclusion and Future Directions

This compound shows promise as a versatile scaffold for drug development, particularly in oncology. Its ability to inhibit PARP activity and induce apoptosis in cancer cells highlights its potential therapeutic applications. However, further research is warranted to fully elucidate its pharmacodynamics, optimize its structure for enhanced efficacy, and explore other possible biological activities.

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